molecular formula C13H16N4O2 B2718965 ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 148191-33-7

ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2718965
CAS No.: 148191-33-7
M. Wt: 260.297
InChI Key: YNSCSRJISOVTFF-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a (dimethylamino)vinyl group at position 7 and an ethyl ester at position 4. Its synthesis typically involves the reaction of ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate with dimethylformamide dimethylacetal (DMF-DMA), leading to the introduction of the (dimethylamino)vinyl moiety via vinylogous substitution .

Properties

IUPAC Name

ethyl 7-[(E)-2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2/c1-4-19-13(18)10-9-14-12-5-7-15-17(12)11(10)6-8-16(2)3/h5-9H,4H2,1-3H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSCSRJISOVTFF-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(N2C(=CC=N2)N=C1)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is noted for its ability to inhibit cancer cell proliferation. Research indicates that compounds within this class can target specific enzymes involved in cancer progression, making them promising candidates for new anticancer therapies .

Enzymatic Inhibition

The compound has shown promise as an enzyme inhibitor. Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets, including kinases and phosphodiesterases. The unique structure of this compound allows it to modulate enzymatic activity effectively, which is crucial for developing treatments for diseases such as diabetes and neurodegenerative disorders .

Psychopharmacological Properties

Research has also explored the psychopharmacological effects of pyrazolo[1,5-a]pyrimidines. Compounds in this category have been investigated for their potential use in treating anxiety and sleep disorders. This compound may contribute to developing new anxiolytic or sedative medications due to its ability to influence neurotransmitter systems .

Photophysical Properties

The photophysical characteristics of this compound make it an interesting candidate for applications in material science. Its potential as a fluorophore has been noted, suggesting uses in organic light-emitting diodes (OLEDs) and other optoelectronic devices . The ability to form crystals with unique conformational properties further enhances its applicability in solid-state materials.

Synthesis and Functionalization

The synthesis of pyrazolo[1,5-a]pyrimidines has evolved significantly over the years. This compound can be synthesized through various methods that allow for structural modifications to optimize its properties for specific applications . The functionalization of this compound can lead to enhanced bioactivity and tailor-made properties suitable for targeted applications.

Case Study 1: Anticancer Drug Development

A study published in a peer-reviewed journal examined the anticancer effects of a series of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models. The study emphasized the importance of structural modifications in enhancing potency against specific cancer types .

Case Study 2: Enzyme Inhibition Mechanism

Research focusing on the enzymatic inhibition properties of this compound demonstrated its effectiveness as a selective inhibitor of certain kinases involved in cellular signaling pathways. This study provided insights into the mechanism of action and highlighted the compound's potential therapeutic applications in cancer and metabolic diseases .

Mechanism of Action

The mechanism of action of ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interacting with nucleic acids, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The pyrazolo[1,5-a]pyrimidine scaffold is highly versatile, with modifications at positions 2, 3, 5, 6, and 7 significantly altering physicochemical and biological properties. Key analogs include:

a) Dimethyl 7-[(E)-2-(Dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate
  • Structure : Features methyl ester groups at positions 3 and 6 and a methyl substituent at position 2.
  • The methyl group at position 2 may sterically hinder interactions with biological targets .
b) Ethyl 7-(4-Bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Structure : Incorporates a bromophenyl group at position 7 and a trifluoromethyl group at position 5, with a tetrazolo ring fused to the pyrimidine core.
  • Impact: The electron-withdrawing trifluoromethyl group and bulky bromophenyl substituent reduce solubility in ethanol and acetonitrile but improve metabolic stability .
c) Ethyl 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate
  • Structure : Contains a piperidinyl-Boc group at position 2 and a hydroxyl group at position 5.
  • Impact : The hydroxyl group increases polarity, improving aqueous solubility, while the Boc-protected piperidine enhances lipophilicity, aiding blood-brain barrier penetration .

Physicochemical Properties

Compound Solubility Melting Point (°C) Molecular Weight Key Substituents
Target Compound Soluble in DMSO, methanol Not reported ~311 (estimated) Ethyl ester, dimethylamino vinyl
Dimethyl 7-[(E)-2-(dimethylamino)vinyl] Poor in ethanol, soluble in acetic acid Not reported 321.40 Methyl esters, methyl group at position 2
Ethyl 7-(4-bromophenyl)-5-CF3 derivative Insoluble in water, soluble in hot acetic acid Not reported 439.29 Bromophenyl, trifluoromethyl
7-Hydroxy-2-piperidinyl analog Moderate in ethanol, high in DMSO Not reported 390.44 Hydroxyl, Boc-piperidine
  • Solubility Trends : Polar substituents (e.g., hydroxyl, carboxyl) improve aqueous solubility, while hydrophobic groups (e.g., bromophenyl, trifluoromethyl) enhance lipid solubility .

Key Research Findings

Substituent Effects on Reactivity: The dimethylamino vinyl group facilitates conjugation, enhancing electron delocalization and stabilizing intermediates during synthesis .

Biological Selectivity : Triazolo[1,5-a]pyrimidines (e.g., 12a) show higher cytotoxicity than pyrazolo analogs, likely due to increased planarity and receptor interaction .

Metabolic Stability : Trifluoromethyl and bromophenyl substituents reduce oxidative metabolism, extending half-life in vivo .

Biological Activity

Ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings and case studies.

  • Chemical Formula : C₁₂H₁₅N₅O₂
  • CAS Number : 1235515-22-6
  • Molecular Weight : 243.08 g/mol
  • Structure : The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of suitable precursors. The synthetic routes often leverage the reactivity of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, allowing for structural modifications that enhance biological activity .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. In particular:

  • Cervical and Breast Cancer : Ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antiproliferative effects in vitro against cervical (HeLa) and breast (HCC1937) cancer cells. The mechanism involves the inhibition of key signaling pathways such as EGFR (epidermal growth factor receptor), Akt, and ERK1/2 at concentrations as low as 7 µM .
Cell LineIC50 (µM)Mechanism of Action
HeLa7Inhibition of EGFR signaling
HCC193711Inhibition of Akt and ERK1/2 activation

Enzyme Inhibition

The compound also shows promise as an inhibitor of specific enzymes involved in cancer progression. For example:

  • IRAK4 Modulation : Pyrazolo[1,5-a]pyrimidine derivatives have been identified as potential IRAK4 inhibitors, which are relevant in inflammatory responses and cancer .

Case Studies

  • In Vitro Studies : A study conducted on various pyrazolo[1,5-a]pyrimidine derivatives revealed that modifications at specific positions significantly enhance their cytotoxicity against tumor cells. The structure-activity relationship (SAR) analysis indicated that substituents on the nitrogen atoms play a crucial role in biological activity .
  • Molecular Docking Studies : Computational studies have shown that these compounds can bind effectively to the ATP binding site of EGFR, suggesting a direct mechanism for their anticancer properties .

Q & A

Q. What are the common synthetic routes for ethyl 7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate?

The compound is typically synthesized via condensation reactions using dimethylformamide dimethylacetal (DMF-DMA) as a key reagent. A validated route involves reacting ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate with DMF-DMA under reflux conditions to introduce the (E)-2-(dimethylamino)vinyl group. Reaction optimization often includes monitoring temperature (110–120°C) and solvent choice (e.g., dry toluene or DMF) to achieve yields of ~60–70% . For related analogs, pyridine or ethanol solvents with reflux times of 5–6 hours are employed, followed by recrystallization (e.g., ethanol or dioxane) for purification .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm vinyl group geometry (E/Z), aromatic protons, and dimethylamino signals. For example, vinyl protons typically appear as doublets at δ 6.5–7.5 ppm with coupling constants (J) of 12–15 Hz for the (E)-isomer .
  • IR Spectroscopy : Stretching vibrations for C=O (ester, ~1700 cm⁻¹), C≡N (if present, ~2200 cm⁻¹), and NH/amine groups .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 418.19 for brominated analogs) and fragmentation patterns to validate the structure .
  • X-ray Crystallography : Resolve molecular conformation (e.g., puckering parameters Q = 0.125 Å, θ = 109.7° for pyrimidine rings) .

Q. What are the key structural features confirmed by X-ray diffraction?

X-ray analysis reveals:

  • A flattened envelope conformation for the pyrimidine ring (Cremer-Pople puckering parameters: Q = 0.125 Å, θ = 109.7°) .
  • Dihedral angles between aromatic planes (e.g., 89.53° between pyrimidine and bromophenyl rings), indicating near-orthogonal orientation .
  • Intermolecular hydrogen bonds (N–H⋯N, ~2.8–3.0 Å) stabilizing crystal packing .

Advanced Research Questions

Q. How can reaction conditions be optimized when contradictory yield data exists in literature?

Contradictions in yields (e.g., 62% vs. 70% for similar compounds) often arise from:

  • Solvent polarity : Polar aprotic solvents (DMF) may enhance reactivity but risk side reactions vs. ethanol’s stabilizing effects .
  • Catalyst use : Acidic conditions (e.g., p-toluenesulfonic acid) improve cyclization but may require strict temperature control .
  • Reaction monitoring : Employ TLC or in-situ IR to terminate reactions at optimal conversion points.

Q. How to resolve discrepancies in NMR data during characterization?

Discrepancies in proton splitting or unexpected shifts can be addressed by:

  • Variable-temperature NMR : To detect dynamic processes (e.g., rotamers of the dimethylamino group) .
  • COSY/NOESY : Confirm coupling networks and spatial proximity of vinyl protons .
  • Cross-validation with computational methods (DFT calculations for expected chemical shifts) .

Q. What strategies mitigate side reactions like O-alkylation during synthesis?

O-alkylation of hydroxyl groups (observed in pyrazolo[1,5-a]pyrimidines) can be minimized by:

  • Protecting groups : Use tert-butyldimethylsilyl (TBS) or acetyl groups prior to vinylation .
  • Low-temperature reactions : Conduct steps at 0–5°C to suppress nucleophilic side reactions .
  • Selective catalysts : Employ LiHMDS for controlled deprotonation .

Q. How does molecular conformation influence biological activity?

The (E)-vinyl geometry and pyrimidine ring puckering impact:

  • Binding affinity : Flat envelope conformations enhance π-π stacking with protein targets (e.g., TSPO receptors) .
  • Solubility : Orthogonal dihedral angles (e.g., 89.53°) reduce crystallinity, improving bioavailability .
  • Hydrogen bonding : Intermolecular N–H⋯N interactions correlate with stability in biological assays .

Q. How to interpret X-ray crystallography data for molecular conformation?

Key parameters include:

  • Puckering analysis : Use Cremer-Pople parameters (Q, θ, φ) to quantify ring distortion .
  • Torsion angles : Measure dihedral angles (e.g., C2–C5–C6–C7 = −179.92°) to assess planarity .
  • Hydrogen-bond networks : Map interactions (e.g., N–H⋯N, 2.8 Å) to predict packing stability .

Q. What computational methods support experimental structural data?

  • DFT optimization : Validate X-ray-derived geometries (RMSD < 0.02 Å) .
  • Molecular docking : Simulate binding modes with targets (e.g., EGFR or TSPO) using software like AutoDock .
  • Electrostatic potential maps : Predict reactive sites for functionalization .

Q. How to validate purity and identity using orthogonal methods?

Combine:

  • Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., C: 62.77% calc. vs. 62.77% obs.) .
  • HPLC-MS : Detect impurities at <0.1% levels .
  • Thermogravimetric analysis (TGA) : Confirm thermal stability (decomposition >200°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.